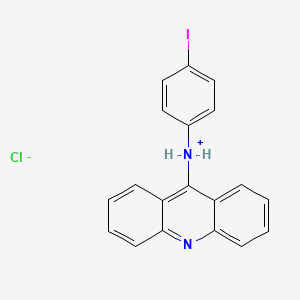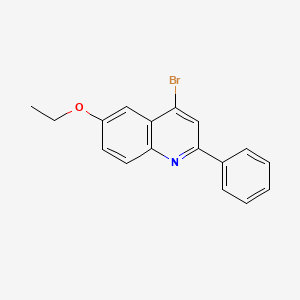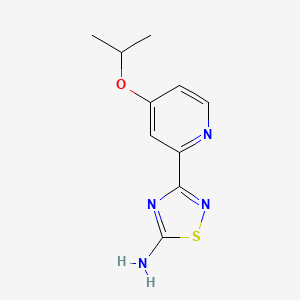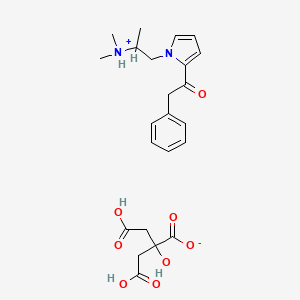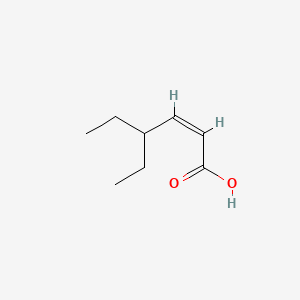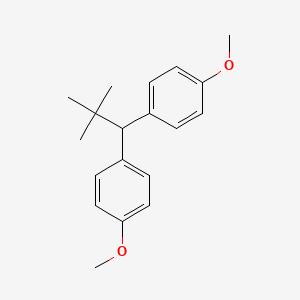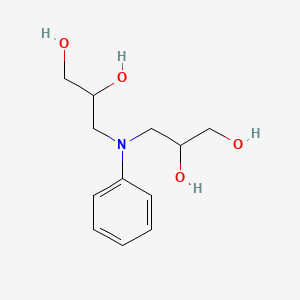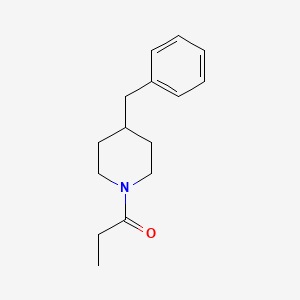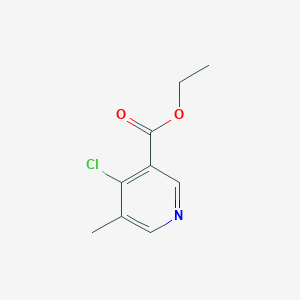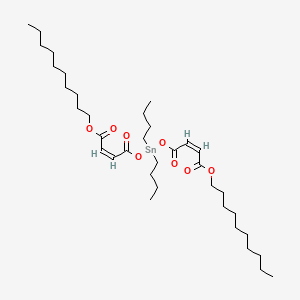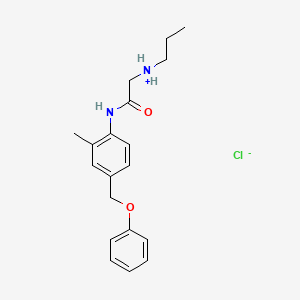
N-(2-Methyl-4-(phenylmethoxy)phenyl)-2-(propylamino)acetamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Methyl-4-(phenylmethoxy)phenyl)-2-(propylamino)acetamide hydrochloride is a synthetic compound with a complex chemical structure. It is known for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular arrangement, which contributes to its distinct properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-4-(phenylmethoxy)phenyl)-2-(propylamino)acetamide hydrochloride typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. The process often begins with the preparation of the phenylmethoxy derivative, followed by the introduction of the propylamino group through nucleophilic substitution reactions. The final step involves the formation of the acetamide moiety and the conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and reliability of the final product.
化学反応の分析
Types of Reactions
N-(2-Methyl-4-(phenylmethoxy)phenyl)-2-(propylamino)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a diverse array of products.
科学的研究の応用
N-(2-Methyl-4-(phenylmethoxy)phenyl)-2-(propylamino)acetamide hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, such as its role in drug development and its effects on specific medical conditions.
Industry: The compound is utilized in the development of new materials and as an intermediate in the production of various industrial chemicals.
作用機序
The mechanism of action of N-(2-Methyl-4-(phenylmethoxy)phenyl)-2-(propylamino)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate the precise molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
Similar compounds include other acetamide derivatives with phenylmethoxy and propylamino groups. Examples include:
- N-(2-Methyl-4-(phenylmethoxy)phenyl)-2-(ethylamino)acetamide
- N-(2-Methyl-4-(phenylmethoxy)phenyl)-2-(butylamino)acetamide
Uniqueness
N-(2-Methyl-4-(phenylmethoxy)phenyl)-2-(propylamino)acetamide hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its combination of functional groups and molecular arrangement sets it apart from other similar compounds, making it a valuable subject of scientific research.
特性
CAS番号 |
61433-71-4 |
|---|---|
分子式 |
C19H25ClN2O2 |
分子量 |
348.9 g/mol |
IUPAC名 |
[2-[2-methyl-4-(phenoxymethyl)anilino]-2-oxoethyl]-propylazanium;chloride |
InChI |
InChI=1S/C19H24N2O2.ClH/c1-3-11-20-13-19(22)21-18-10-9-16(12-15(18)2)14-23-17-7-5-4-6-8-17;/h4-10,12,20H,3,11,13-14H2,1-2H3,(H,21,22);1H |
InChIキー |
RFYHNBDLLBWYDU-UHFFFAOYSA-N |
正規SMILES |
CCC[NH2+]CC(=O)NC1=C(C=C(C=C1)COC2=CC=CC=C2)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-hydroxy-3-[[4-(4-nitrophenyl)sulfanylphenyl]diazenyl]-1H-quinolin-2-one](/img/structure/B13760042.png)
